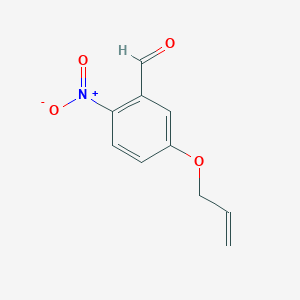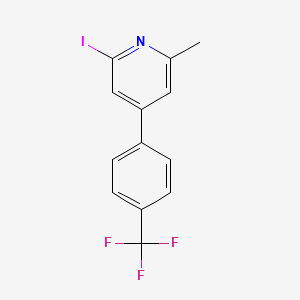
2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine
Overview
Description
2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of an iodine atom at the second position, a methyl group at the sixth position, and a trifluoromethyl-substituted phenyl group at the fourth position of the pyridine ring. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine typically involves a multi-step process. One common method includes the following steps:
Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl-substituted pyridine derivative.
Scientific Research Applications
2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- 4-Iodo-2-(trifluoromethyl)pyridine
- 4-(Trifluoromethoxy)iodobenzene
- 2-Iodo-6-methylpyridine
Comparison: Compared to similar compounds, 2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine is unique due to the combination of its functional groups. The presence of both the iodine atom and the trifluoromethyl-substituted phenyl group imparts distinct reactivity and properties, making it more versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C13H9F3IN |
|---|---|
Molecular Weight |
363.12 g/mol |
IUPAC Name |
2-iodo-6-methyl-4-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H9F3IN/c1-8-6-10(7-12(17)18-8)9-2-4-11(5-3-9)13(14,15)16/h2-7H,1H3 |
InChI Key |
ALCCRQXBBGEMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)I)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
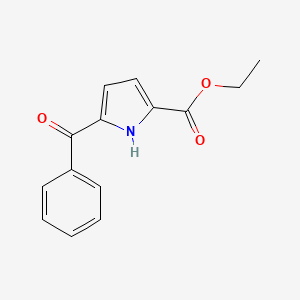
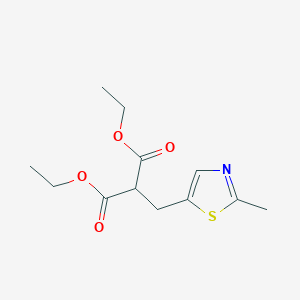
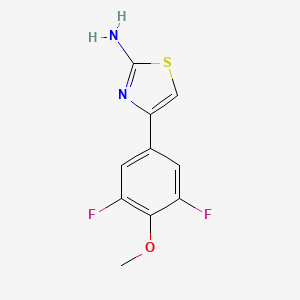
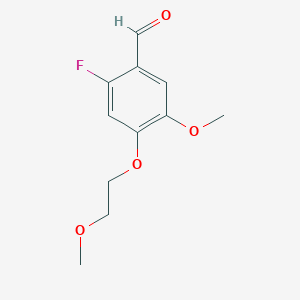
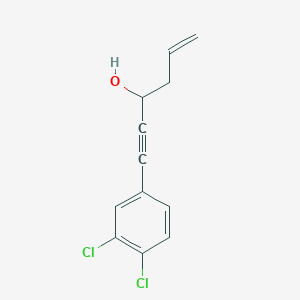

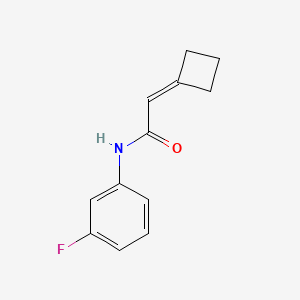
![1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol](/img/structure/B8442789.png)
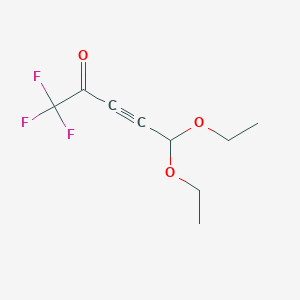
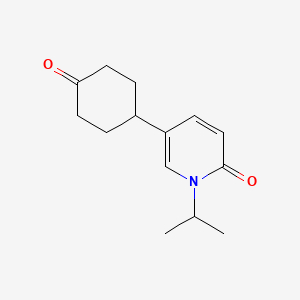
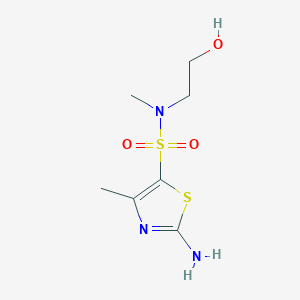
![2-[(4-Chloro)pyridin-2-ylamino]-1-methyl-4-nitrobenzene](/img/structure/B8442807.png)

